molecular formula C12H17N3O4S B2546445 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine CAS No. 2034450-95-6

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine

Cat. No.: B2546445
CAS No.: 2034450-95-6
M. Wt: 299.35
InChI Key: GHYXQCOGNNDVGB-UHFFFAOYSA-N
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Description

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, incorporating a pyrazine core linked to a sulfonyl-substituted pyrrolidine, suggests potential as a key intermediate in the synthesis of more complex biologically active molecules. Research into similar compounds has highlighted their utility as potent inhibitors of critical cellular signaling proteins . For instance, structurally related molecules are being investigated in preclinical and clinical settings for their ability to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone implicated in the stability and function of numerous oncogenic client proteins . Inhibition of HSP90 leads to the simultaneous degradation of multiple client proteins via the ubiquitin-proteasome pathway, presenting a compelling strategy in oncology research for targeting various hallmark traits of malignancy . Furthermore, related tricyclic compounds containing pyrazine motifs have been developed as potent and selective protein kinase inhibitors, underscoring the value of such heterocyclic systems in the development of targeted cancer therapies . This compound is presented to the research community as a valuable scaffold for exploring these and other novel biological mechanisms.

Properties

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-3-methoxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-18-11-12(14-6-5-13-11)19-9-4-7-15(8-9)20(16,17)10-2-3-10/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYXQCOGNNDVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine derivative, which can be achieved through the cyclization of appropriate acyclic precursors. The cyclopropylsulfonyl group is then introduced via sulfonylation reactions using reagents such as cyclopropylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or pyrrolidin-3-yloxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine involves its interaction with specific molecular targets. The cyclopropylsulfonyl group may enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The pyrazine ring and methoxy group can also contribute to the compound’s overall bioactivity by affecting its electronic properties and molecular interactions .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and applications of the target compound with analogues from the evidence:

Compound Name Substituents on Pyrazine Core Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine (Target) 3-OCH₃; 2-O-(pyrrolidin-3-yl-SO₂-cyclopropane) Not explicitly provided* ~350–400 (estimated) Potential kinase inhibitor; enhanced metabolic stability due to cyclopropylsulfonyl
2-Methoxy-3-(1-methylpropyl)pyrazine () 3-OCH₃; 2-(1-methylpropyl) C₉H₁₄N₂O 166.22 Flavoring agent (nutty odor); soluble in organic solvents
2-Chloro-6-[(1-(methylsulfonyl)piperidin-3-yl)methyl]pyrazine () 2-Cl; 6-CH₂-(piperidin-3-yl-SO₂CH₃) C₁₂H₁₇ClN₂O₂S 312.80 Intermediate in drug synthesis; sulfonyl group aids in binding
2-Methoxy-3-(2-methylpropyl)pyrazine () 3-OCH₃; 2-(2-methylpropyl) C₉H₁₄N₂O 166.22 Flavor/fragrance industry (similar to FEMA 3433)
2-Chloro-3-(1-methylpyrrolidin-2-yl)pyrazine hydrochloride () 2-Cl; 3-(N-methylpyrrolidin-2-yl) C₁₀H₁₄ClN₃·HCl 256.16 (free base) Lab reagent; chloro and pyrrolidine groups suggest CNS activity

*Exact molecular formula and weight for the target compound are inferred from structural analogues.

Key Differences and Implications

  • Substituent Effects :

    • The cyclopropylsulfonyl-pyrrolidine group in the target compound distinguishes it from simpler alkyl or chloro substituents in analogues. This group may improve target selectivity in drug design due to its rigidity and electron-withdrawing properties .
    • Methoxy Position : The 3-methoxy group in the target contrasts with 2-methoxy isomers (e.g., ), which are primarily flavorants. Positional differences alter electronic distribution and steric interactions, impacting biological activity .
  • Pharmacological Potential: Sulfonamide-containing compounds (e.g., ) are associated with enzyme inhibition (e.g., PDE inhibitors). The target’s cyclopropylsulfonyl group may similarly enhance binding to hydrophobic enzyme pockets . Chloro Analogues () are often intermediates or bioactive molecules; however, the target’s lack of chlorine may reduce toxicity risks .
  • Physical Properties :

    • The target’s higher molecular weight (~350–400 vs. ~166–313 in analogues) suggests lower water solubility, necessitating formulation adjustments for drug delivery .
    • Flavorant analogues () exhibit high volatility and solubility in organic solvents, unlike the target, which is likely less volatile due to its bulky substituents .

Research Findings and Challenges

  • Synthetic Complexity: The cyclopropylsulfonyl-pyrrolidine moiety introduces synthetic challenges, such as steric hindrance during cyclization reactions, as noted in hydrazinopyrazine synthesis () .
  • Spectroscopic Differentiation : Isomeric pyrazines (e.g., triazepines in ) may require advanced NMR or X-ray crystallography for unambiguous identification, a consideration relevant to the target compound’s characterization .
  • Biological Screening : While triazole-containing pyrazines () show diverse bioactivity, the target’s unique substituents warrant specific assays to evaluate its pharmacokinetic and safety profiles .

Biological Activity

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine is a complex organic compound with potential therapeutic applications. Its unique structural features, including a pyrrolidine ring and a methoxypyrazine moiety, suggest significant biological activity. This article reviews the biological properties, mechanisms of action, and potential therapeutic implications of this compound based on diverse research findings.

Structural Characteristics

The molecular formula of this compound is C13H18N2O3SC_{13}H_{18}N_{2}O_{3}S. The presence of the cyclopropylsulfonyl group enhances its reactivity and interaction with biological targets. The methoxypyrazine structure contributes to its pharmacological profile, particularly in neurological and inflammatory contexts.

Research indicates that compounds similar to this compound may act through multiple mechanisms:

  • Inhibition of Autotaxin : Autotaxin is an enzyme implicated in various pathological processes, including fibrosis and inflammation. Compounds targeting this enzyme can reduce lysophosphatidic acid (LPA) levels, which are associated with disease progression .
  • Neuroprotective Effects : The pyrrolidine component is known for its neuroprotective properties, potentially mitigating neuronal damage in conditions such as Alzheimer's disease.

Pharmacological Profiles

The biological activity of this compound has been evaluated in various preclinical studies:

  • Anti-inflammatory Effects : In models of pulmonary fibrosis, compounds structurally related to this compound demonstrated a significant reduction in inflammatory markers and tissue remodeling .
  • Cytotoxicity : Studies have shown that the compound exhibits selective cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies

Several case studies highlight the therapeutic potential of compounds similar to this compound:

  • Pulmonary Fibrosis Model : In a bleomycin-induced model of pulmonary fibrosis, administration of related compounds resulted in decreased collagen deposition and improved lung function metrics, indicating a protective effect against fibrotic progression .
  • Neurodegeneration : A study investigating the neuroprotective effects of related pyrrolidine derivatives found that they could significantly reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
Autotaxin InhibitionReduces LPA levels, impacting fibrosis and inflammation
Anti-inflammatoryDecreases inflammatory markers in lung tissue
CytotoxicitySelective toxicity against cancer cell lines
NeuroprotectionMitigates neuronal damage in Alzheimer's models

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